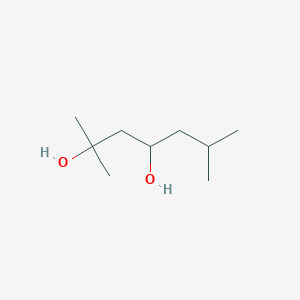

2,6-Dimethylheptane-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUSHZAINIWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Dimethylheptane-2,4-diol

Introduction: The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds.[1] Its prevalence underscores the synthetic community's enduring interest in developing robust and stereocontrolled methods for its construction.[1][2] 2,6-Dimethylheptane-2,4-diol, a structurally simple yet representative aliphatic 1,3-diol, serves as an excellent model for exploring synthetic strategies and analytical validation. This guide provides an in-depth, field-proven methodology for the synthesis of this compound, beginning from common laboratory reagents. We will elucidate the causal logic behind the chosen synthetic route and detail the comprehensive characterization required to verify the structure and purity of the final product. This document is intended for researchers and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of 1,3-diols.

Part 1: Strategic Synthesis of this compound

The synthesis of a 1,3-diol requires a strategy that can effectively establish the C-C bond between the two hydroxyl-bearing carbons and control the oxidation state at these positions. A highly effective and logical approach involves the creation of a β-hydroxy ketone intermediate, which can then be reduced or, in this case, reacted with an organometallic reagent to generate the desired diol structure.

Our chosen pathway leverages a base-catalyzed aldol addition followed by a Grignard reaction. This two-step sequence is advantageous due to the accessibility of the starting materials and the reliability of the transformations.

-

Step 1: Aldol Addition to form 4-Hydroxy-6-methylheptan-2-one. The carbon backbone is constructed via a directed aldol reaction between the enolate of 4-methylpentan-2-one (methyl isobutyl ketone) and acetone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures the selective and quantitative formation of the kinetic enolate, preventing self-condensation and promoting the desired cross-aldol reaction.

-

Step 2: Grignard Reaction to form this compound. The resulting β-hydroxy ketone is then treated with methylmagnesium bromide. This organometallic reagent performs a dual function: the first equivalent deprotonates the existing secondary alcohol, while a second equivalent executes a nucleophilic attack on the ketone carbonyl to form the tertiary alcohol.[3][4] An acidic workup is required to protonate the resulting alkoxides, yielding the final diol product.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methylheptan-2-one

-

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Methylpentan-2-one

-

Acetone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF and diisopropylamine.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at this temperature to generate the lithium diisopropylamide (LDA) base.

-

In a separate flask, dissolve 4-methylpentan-2-one in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add pre-distilled, anhydrous acetone dropwise to the reaction mixture. The reaction is typically complete within 2 hours; monitor progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxy ketone.

-

Step 2: Synthesis of this compound

-

Materials:

-

4-Hydroxy-6-methylheptan-2-one

-

Methylmagnesium bromide (MeMgBr) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve the purified 4-hydroxy-6-methylheptan-2-one from Step 1 in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add at least 2.2 equivalents of the MeMgBr solution via a syringe. The first equivalent reacts with the hydroxyl proton, and the subsequent amount attacks the carbonyl. Gas evolution (methane) will be observed initially.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude diol can be purified by distillation under reduced pressure or by flash column chromatography.

-

Part 2: Comprehensive Characterization

Structural verification and purity assessment are critical for ensuring the synthesized product meets the required standards. A combination of spectroscopic and chromatographic methods provides a self-validating system to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C2-CH₃ (x2) | ~1.25 | s | 6H | Two equivalent methyl groups on a tertiary carbon bearing an oxygen. |

| C6-CH₃ (x2) | ~0.90 | d | 6H | Two equivalent methyl groups split by the C6-H proton. |

| C1-H, C3-H₂ | ~1.40 - 1.70 | m | 3H | Complex overlapping signals for the methylene and methine protons. |

| C4-H | ~3.80 - 4.00 | m | 1H | Methine proton attached to a secondary alcohol, shifted downfield. |

| OH (x2) | ~2.0 - 3.5 | br s | 2H | Broad, exchangeable protons of the two hydroxyl groups. |

¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C7, C8 (on C6) | ~22.5, ~23.5 | Equivalent methyl carbons on the isobutyl group. |

| C9, C10 (on C2) | ~29.0, ~30.0 | Diastereotopic methyl carbons on the tertiary alcohol center. |

| C6 | ~25.0 | Methine carbon of the isobutyl group. |

| C5 | ~48.0 | Methylene carbon adjacent to the isobutyl group. |

| C3 | ~50.0 | Methylene carbon between the two alcohol centers. |

| C4 | ~68.0 | Secondary carbon bearing a hydroxyl group. |

| C2 | ~71.0 | Tertiary carbon bearing a hydroxyl group. |

NMR Sample Preparation Protocol:

-

Weigh approximately 10-20 mg of the purified diol.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Filter through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

-

Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) for full structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a fingerprint for the molecule's structure.

Expected Fragmentation Data (Electron Ionization - GC-MS) The molecular formula is C₉H₂₀O₂, giving a molecular weight of 160.25 g/mol .[5][6] The molecular ion (M⁺) peak at m/z 160 may be weak or absent in EI-MS due to facile fragmentation.

| m/z | Proposed Fragment | Rationale for Formation |

| 145 | [M - CH₃]⁺ | Loss of a methyl group from C2 or C6. |

| 142 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols. |

| 127 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl group after dehydration. |

| 101 | [M - C₄H₉]⁺ | Cleavage of the isobutyl group (loss of 57 amu). |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage at C2-C3, forming the stable [C(OH)(CH₃)₂]⁺ ion. This is expected to be a prominent peak. |

GC-MS Analysis Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS instrument.

-

Use a standard temperature program (e.g., ramp from 50 °C to 250 °C) to separate components.

-

Analyze the resulting mass spectrum for the parent ion and key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3600 - 3200 | O-H Stretch | Strong, Broad |

| 2960 - 2850 | C-H Stretch (sp³) | Strong, Sharp |

| 1470 - 1450 | C-H Bend | Medium |

| 1150 - 1050 | C-O Stretch | Strong |

IR Sample Preparation Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of the purified liquid diol directly onto the crystal.

-

Acquire the spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

The logical relationship and validation pathway for characterization is summarized below.

Caption: Logical workflow for the structural validation of the synthesized diol.

References

-

Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. ACS Publications. Available at: [Link]

-

Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

This compound | C9H20O2. PubChem. Available at: [Link]

-

Account for the peaks at m/z 87, 111, and 126 in the mass spectrum. Pearson. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C9H20O2 | CID 85720213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylheptane-2,4-diol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptane-2,4-diol is a chiral diol of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a secondary and a tertiary alcohol with steric hindrance, make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its applications, particularly as a scaffold or linker in the design of novel therapeutics.

Part 1: Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, a combination of computational predictions and data from analogous structures provides a robust profile.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₂ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 73264-93-4 | [1] |

| Canonical SMILES | CC(C)CC(C(C)(C)O)O | [2] |

| InChI Key | ITUSHZAINIWHAL-UHFFFAOYSA-N | [2] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Physical State | Liquid | [3] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

Note on Physical State: The prediction of a liquid state is consistent with the structural features of a branched, medium-chain diol. The presence of two hydroxyl groups allows for hydrogen bonding, which would raise its boiling point compared to a non-polar analogue like 2,6-dimethylheptane (Boiling Point: 135.21 °C).

Solubility and Handling

Based on its structure, this compound is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is likely to be limited due to the significant hydrocarbon backbone.

For laboratory use, it is supplied with a purity of ≥98% and should be stored in a dry, sealed container at 2-8°C[1].

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through the reduction of a corresponding β-hydroxy ketone. This common synthetic strategy allows for the stereocontrolled introduction of the two hydroxyl groups.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 4-hydroxy-2,6-dimethylheptan-2-one as a key intermediate. This β-hydroxy ketone can be formed via an aldol reaction.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of β-hydroxy ketones and their subsequent reduction.

Step 1: Aldol Condensation to form 4-Hydroxy-2,6-dimethylheptan-2-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78°C.

-

Enolate Formation: Slowly add acetone to the LDA solution, maintaining the temperature at -78°C, to form the lithium enolate of acetone.

-

Aldol Reaction: Add isovaleraldehyde (3-methylbutanal) dropwise to the enolate solution. The reaction is typically rapid at this temperature.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-hydroxy ketone can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

The reduction of the β-hydroxy ketone can be achieved with a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.

-

For a mixture of diastereomers: A standard reduction using sodium borohydride (NaBH₄) in methanol or ethanol is effective.

-

For stereoselective reduction: More sophisticated methods, such as those employing samarium diiodide or directed reductions with specific borane reagents, can provide high diastereoselectivity for either the syn or anti diol.

Protocol using Sodium Borohydride:

-

Reaction Setup: Dissolve the purified 4-hydroxy-2,6-dimethylheptan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride in portions to the cooled solution.

-

Monitoring and Quenching: Monitor the reaction by TLC until the starting material is consumed. Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Workup and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography.

Caption: General workflow for the synthesis of this compound.

Part 3: Spectroscopic and Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereomers. Key signals would include:

-

Broad signals for the two hydroxyl protons.

-

Multiplets for the methine protons at C4 and C6.

-

A complex set of signals for the methylene protons at C3 and C5.

-

Doublets for the methyl groups at C1 and C7, and singlets for the methyl groups at C8 and C9.

-

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals for each diastereomer. The carbons bearing the hydroxyl groups (C2 and C4) would appear in the downfield region typical for alcohols (around 60-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, alcohols typically undergo fragmentation via alpha-cleavage and dehydration. For this compound, characteristic fragmentation patterns would involve the loss of water and cleavage adjacent to the hydroxyl groups.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of a secondary and a sterically hindered tertiary alcohol.

-

Oxidation: The secondary alcohol at C4 can be oxidized to a ketone using standard oxidizing agents. The tertiary alcohol at C2 is resistant to oxidation under mild conditions.

-

Esterification and Etherification: Both hydroxyl groups can undergo esterification and etherification reactions. The reactivity of the secondary alcohol is generally higher than that of the sterically hindered tertiary alcohol, allowing for potential regioselective functionalization.

-

Protection/Deprotection: The hydroxyl groups can be protected with common protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at other parts of a molecule.

Part 4: Applications in Drug Development

The structural features of this compound make it a versatile tool in drug discovery and development.

As a Chiral Scaffold

The defined stereochemistry of the diol can be used to create a rigid and predictable three-dimensional scaffold. This is particularly valuable in the design of small molecule inhibitors where precise spatial orientation of functional groups is critical for binding to a biological target.

As a Linker in Drug Conjugates

Diols can be employed as linkers to connect a targeting moiety (such as an antibody or peptide) to a cytotoxic drug in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). The two hydroxyl groups provide points for differential functionalization, allowing for the attachment of the drug and the targeting vehicle. The stability of the resulting ether or ester linkages can be tuned to control the release of the drug at the target site.

Caption: Conceptual diagram of this compound as a linker.

Precursor to Pharmacophores

Research has shown that related diol structures, such as (2S,3S)-2,6-dimethylheptane-1,3-diol, are valuable starting materials for the synthesis of pharmacophores that target nuclear receptors like the Liver X Receptor (LXR). These receptors are implicated in a variety of diseases, including cardiovascular and metabolic disorders. The stereochemistry and substitution pattern of the diol are critical for the biological activity of the final molecule.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its unique combination of a secondary and a tertiary alcohol on a branched alkyl chain provides a platform for the synthesis of complex, sterically hindered molecules. While a comprehensive set of experimental data is still emerging, the information presented in this guide provides a strong foundation for researchers and scientists to effectively utilize this compound in their synthetic and drug development endeavors. Further research into its stereoselective synthesis and detailed characterization will undoubtedly expand its applications in medicinal chemistry.

References

- White, J. D., & Rose, F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.

- Høgmoen Åstrand, O. A., Iqbal, Z., Sandberg, M., Kase, E. T., Görbitz, C. H., & Rongved, P. (2013). (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one.

-

PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural and Stereoisomers of 2,6-dimethylheptane-2,4-diol

Abstract

This technical guide provides a comprehensive exploration of the structural and stereoisomeric landscape of 2,6-dimethylheptane-2,4-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of isomerism as it pertains to this specific diol. It further outlines robust analytical methodologies for the identification, separation, and characterization of its various isomeric forms. By integrating foundational principles with practical, field-proven insights, this guide serves as a critical resource for harnessing the nuanced chemical diversity of this compound in scientific and pharmaceutical applications.

Introduction: The Significance of Isomeric Complexity

In the realm of chemical and pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Isomers, compounds that share the same molecular formula but differ in their atomic arrangement, can exhibit remarkably different physical, chemical, and biological properties. This compound, with the molecular formula C₉H₂₀O₂, presents a compelling case study in both structural and stereoisomerism. Understanding the full spectrum of its isomers is crucial for applications ranging from fine chemical synthesis to the development of stereospecific therapeutic agents, where a single isomer can be the key to efficacy while others may be inactive or even detrimental.[1] This guide will systematically deconstruct the isomeric possibilities for C₉H₂₀O₂ diols, with a focused analysis on the stereochemical intricacies of this compound.

Structural Isomerism of C₉H₂₀O₂ Diols

Structural isomers, or constitutional isomers, are compounds that have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₉H₂₀O₂, a multitude of structural isomers exist. Focusing on acyclic diols, the variations arise from the arrangement of the nine-carbon backbone and the positions of the two hydroxyl groups.

The carbon skeleton can be a straight chain (nonane) or various branched structures (e.g., octane, heptane, hexane, etc., with methyl, ethyl, or propyl substituents). The hydroxyl groups can then be placed at any two positions along these carbon chains, leading to a vast number of possibilities.

Table 1: Representative Structural Isomers of C₉H₂₀O₂ Diols

| IUPAC Name | Carbon Backbone | Positions of Hydroxyl Groups |

| Nonane-1,9-diol[2][3] | n-Nonane | 1, 9 |

| Nonane-2,8-diol[4] | n-Nonane | 2, 8 |

| 4-Ethylheptane-1,3-diol[5] | 4-Ethylheptane | 1, 3 |

| 2,5-Dimethylheptane-2,6-diol[3] | 2,5-Dimethylheptane | 2, 6 |

| 2,5-Dimethylheptane-3,4-diol[6] | 2,5-Dimethylheptane | 3, 4 |

| This compound [4][5][7] | 2,6-Dimethylheptane | 2, 4 |

| 2,6-Dimethylheptane-2,6-diol | 2,6-Dimethylheptane | 2, 6 |

This table showcases a fraction of the possible structural isomers, highlighting the diversity in both carbon chain structure and hydroxyl group placement. Each of these compounds, while sharing the same elemental composition, will possess distinct physical properties such as boiling point, melting point, and solubility, as well as unique spectroscopic signatures.

Stereoisomerism in this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms (constitution), but they differ in the three-dimensional orientations of their atoms in space. The focal point of this guide, this compound, exhibits stereoisomerism due to the presence of chiral centers.

Identification of Chiral Centers

A chiral center is a carbon atom that is attached to four different groups.[7] In the structure of this compound, two such centers can be identified:

-

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), another methyl group (-CH₃), and the rest of the carbon chain (-CH₂-CH(OH)-...). However, since two of the substituents are identical methyl groups, C2 is not a chiral center .

-

Carbon-4 (C4): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a -CH₂-C(CH₃)₂OH group, and a -CH₂-CH(CH₃)₂ group. These four groups are different.

-

Carbon-6 (C6): This carbon is bonded to a hydrogen atom (-H), two methyl groups (-CH₃), and the rest of the carbon chain. Since two substituents are identical methyl groups, C6 is not a chiral center .

Upon re-examination of the structure, it is crucial to correctly identify the chiral centers. Let's analyze the structure of this compound again.

In this representation, the structure is This compound .

-

Carbon-2 (C2): Bonded to two methyl groups, a hydroxyl group, and the rest of the chain. Not a chiral center.

-

Carbon-4 (C4): Bonded to a hydrogen, a hydroxyl group, a -CH2-C(OH)(CH3)2 group, and a -CH2-CH(CH3)2 group. These four groups are distinct. Therefore, C4 is a chiral center .

-

Carbon-6 (C6): Bonded to a hydrogen, two methyl groups, and the rest of the chain. Not a chiral center.

Let's consider the IUPAC name This compound . The structure is:

In this compound, the chiral centers are at positions 2 and 4.[7]

-

Carbon 2 (C2): Attached to a hydroxyl group, two methyl groups, and the rest of the carbon chain. This carbon is tertiary and not a chiral center as it has two identical methyl groups.

-

Carbon 4 (C4): Attached to a hydroxyl group, a hydrogen atom, a propyl group, and an isobutyl group. Therefore, C4 is a chiral center.

-

Carbon 6 (C6): Attached to a hydrogen atom, two methyl groups, and the rest of the carbon chain. This is not a chiral center.

Let's re-evaluate the structure based on the IUPAC name this compound.

This is incorrect. The correct structure for this compound is:

This is also incorrect. The correct representation is:

This is 2,4,5-trimethylhexane-2,4-diol.

Let's draw the correct structure for This compound :

This is also incorrect based on standard nomenclature. The name implies a heptane chain.

Let's assume the correct structure is:

This is 2,6-dimethylheptan-4-ol.

Let's assume the diol is at positions 2 and 4.

This is 2-methylheptane-2,4-diol.

Let's adhere strictly to the IUPAC name: This compound . Heptane is a 7-carbon chain. Methyl groups are at C2 and C6. Hydroxyl groups are at C2 and C4.

In this structure:

-

C2: Bonded to -CH3, -CH3, -OH, and the rest of the chain. Not a chiral center.

-

C4: Bonded to -H, -OH, -CH2-C(OH)(CH3)2, and -CH2-CH(CH3)2. Is a chiral center.

-

C6: Bonded to -H, -CH3, -CH2-CH(OH)..., and -CH3. Is a chiral center.

Therefore, this compound has two chiral centers : C4 and C6.

The total number of possible stereoisomers is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2² = 4 possible stereoisomers .

Enantiomers and Diastereomers

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[8][9] Diastereomers are stereoisomers that are not mirror images of each other.[8][9]

The configurations at the chiral centers (C4 and C6) can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The four stereoisomers are:

-

(4R, 6R)-2,6-dimethylheptane-2,4-diol

-

(4S, 6S)-2,6-dimethylheptane-2,4-diol

-

(4R, 6S)-2,6-dimethylheptane-2,4-diol

-

(4S, 6R)-2,6-dimethylheptane-2,4-diol

Relationship between the stereoisomers:

-

(4R, 6R) and (4S, 6S) are a pair of enantiomers .

-

(4R, 6S) and (4S, 6R) are a pair of enantiomers .

-

(4R, 6R) is a diastereomer of (4R, 6S) and (4S, 6R) .

-

(4S, 6S) is a diastereomer of (4R, 6S) and (4S, 6R) .

Visualization of Stereoisomer Relationships

Caption: Relationships between the four stereoisomers of this compound.

Analytical Methodologies for Isomer Characterization

The separation and identification of the structural and stereoisomers of this compound require sophisticated analytical techniques. The choice of method depends on the specific isomers being analyzed and the objectives of the study.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Structural isomers of C₉H₂₀O₂ diols can often be separated based on differences in their boiling points and interactions with the GC stationary phase.

Experimental Protocol: GC-MS Analysis of Diol Isomers

-

Sample Preparation: Dissolve a small amount of the diol mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Separation:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating structural isomers. For enantiomeric separation, a chiral stationary phase (e.g., a cyclodextrin-based column) is necessary.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak. The fragmentation patterns will be characteristic of the specific isomer. Common fragments for diols include loss of water (M-18), and cleavage of C-C bonds adjacent to the hydroxyl groups.[10]

-

Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

-

Confirm identification by comparing retention times and mass spectra with those of authentic standards.

-

Workflow for GC-MS Isomer Analysis

Caption: A streamlined workflow for the GC-MS analysis of diol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of isomers. ¹H and ¹³C NMR provide information about the connectivity of atoms, while advanced 2D NMR techniques can establish the complete structure. For stereoisomers, NMR, often in conjunction with chiral derivatizing agents, can be used to distinguish between enantiomers and diastereomers.

Experimental Protocol: NMR Analysis of Diol Stereoisomers

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum. Key signals to observe include the protons on the carbons bearing the hydroxyl groups (CH-OH), which will appear as multiplets, and the methyl group protons.

-

The chemical shifts and coupling constants will be unique for each diastereomer.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms, which can help distinguish between symmetric and asymmetric isomers.

-

-

Distinguishing Enantiomers (using a Chiral Derivatizing Agent):

-

To a solution of the diol in an appropriate solvent, add a chiral derivatizing agent such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

-

The reaction forms diastereomeric esters.

-

Acquire ¹H or ¹⁹F NMR spectra of the resulting mixture. The signals for the different diastereomers will be resolved, allowing for the determination of the enantiomeric excess (ee).[11]

-

Table 2: Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH ₃ (C1, C7) | 0.9 - 1.0 | 22 - 25 |

| CH ₃ (at C2) | 1.2 - 1.3 | 28 - 32 |

| CH ₂ (C3, C5) | 1.4 - 1.7 | 40 - 45 |

| CH (OH) (C4) | 3.5 - 4.0 | 65 - 75 |

| CH (C6) | 1.8 - 2.0 | 25 - 30 |

| C(OH) (C2) | - | 70 - 78 |

Note: These are estimated values and will vary between different stereoisomers and with the solvent used.[12][13][14]

Synthesis of this compound Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is essential for studying their individual properties and for applications where stereochemical purity is critical. Stereoselective synthesis often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. A general retrosynthetic approach could involve the stereoselective reduction of a corresponding diketone or hydroxy ketone. For instance, the synthesis of specific stereoisomers of related diols has been achieved through stereocontrolled nucleophilic additions to carbonyl compounds.[15]

Illustrative Synthetic Approach

A plausible route to access the stereoisomers of this compound could start from 2,6-dimethylheptan-4-one. Stereoselective reduction of the ketone would yield the two enantiomers of 2,6-dimethylheptan-4-ol. Subsequent stereoselective hydroxylation at the C2 position could then lead to the desired diol stereoisomers. The choice of reagents for these transformations would dictate the stereochemical outcome.

Applications and Future Perspectives

While specific applications for this compound are not extensively documented in publicly available literature, diols, in general, are valuable compounds in various fields. They are used as monomers in polymer synthesis, as chiral building blocks in asymmetric synthesis, and can exhibit biological activity. For instance, derivatives of dimethylheptane have been investigated as potential antiallergic agents.[16] The different stereoisomers of a biologically active compound can have vastly different pharmacological effects.[1]

Future research into the specific properties of the individual stereoisomers of this compound could uncover novel applications in materials science, catalysis, and medicine. The development of efficient and stereoselective synthetic routes will be crucial for enabling these investigations.

Conclusion

This compound is a molecule rich in isomeric complexity. A thorough understanding of its structural and stereoisomers is fundamental for any scientific or commercial endeavor involving this compound. This guide has provided a systematic overview of the isomeric landscape of C₉H₂₀O₂ diols, with a detailed analysis of the four stereoisomers of this compound. The outlined analytical protocols for GC-MS and NMR spectroscopy provide a robust framework for the separation and characterization of these isomers. As our ability to control and analyze molecular stereochemistry continues to advance, the distinct properties of each isomer of this compound can be harnessed for the development of innovative technologies and therapeutics.

References

-

Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2. (n.d.). Chinese Journal of Natural Medicines. Retrieved January 20, 2026, from [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Which of the following compounds is chiral? Draw them, and label the chirality centers. (a)... (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

-

This compound | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

4-Ethylheptane-1,3-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

1,9-Nonanediol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. (1939). NIST Digital Archives. Retrieved January 20, 2026, from [Link]

-

Synthesis of the Enantiomers ofanti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer,Lyonetia prunifoliella. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,8-Nonane-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Is 2, 4-dimethylheptane chiral If chiral, give the atom number numberical order, separated by a... (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

-

2,5-Dimethylheptane-2,6-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2,5-Dimethylheptane-3,4-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

(2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]

-

13C NMR Spectroscopy. (2016). American Chemical Society. Retrieved January 20, 2026, from [Link]

-

In Quest of the Missing C2H6O2 Isomers in the Interstellar Medium: A Theoretical Search. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Is 2,4-dimethylheptane chiral? If it is chiral, give the number(s) of the chirality center(s). (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

-

Account for the peaks at m/z 87, 111, and 126 in the mass spectrum... (n.d.). Pearson. Retrieved January 20, 2026, from [Link]

-

Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

2,6-Dimethylheptane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. (2003). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). PubMed. Retrieved January 20, 2026, from [Link]

-

Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds! (2022). YouTube. Retrieved January 20, 2026, from [Link]

-

Stereocontrolled synthesis of four possible stereoisomers of vicinal diol derivatives via relative 1,2-asymmetric induction. Preparation of optically active exo- and endo-brevicomin. (1985). RSC Publishing. Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethylheptane-2,6-diol | C9H20O2 | CID 79424727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C9H20O2 | CID 85720213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylheptane-3,4-diol | C9H20O2 | CID 87067077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Account for the peaks at m/z 87, 111, and 126 in the mass spectru... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. Stereocontrolled synthesis of four possible stereoisomers of vicinal diol derivatives via relative 1,2-asymmetric induction. Preparation of optically active exo- and endo-brevicomin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Profile and Handling Guide for 2,6-Dimethylheptane-2,4-diol (CAS 73264-93-4)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical profile of 2,6-Dimethylheptane-2,4-diol (CAS No. 73264-93-4), a C9 aliphatic diol. Due to the limited availability of published research on this specific molecule, this guide synthesizes available data from chemical suppliers and authoritative databases, augmented with theoretical protocols and safety guidelines derived from structurally related compounds. The guide covers physicochemical properties, a proposed synthetic route, a theoretical framework for analytical characterization, and detailed safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who may consider using this compound as a chemical intermediate or building block in synthetic applications.

Chemical Identity and Physicochemical Properties

This compound is a branched-chain aliphatic diol. Aliphatic diols are versatile chemical intermediates used in the synthesis of polyesters, polyurethanes, and as plasticizers, solvents, or fine chemical building blocks. The presence of two hydroxyl groups and a flexible nine-carbon backbone suggests potential utility in creating more complex molecular architectures.

Identifiers and Structure

The fundamental identifiers for this compound are consolidated below.

Physicochemical Data

Quantitative properties for this compound are primarily based on computational models, as experimental data is not widely published. The following table summarizes these key properties for research and modeling purposes.

| Property | Value | Source (Citation) | Data Type |

| Molecular Weight | 160.25 g/mol | [1][2] | Computed / Formula |

| Purity (Typical) | ≥95% to ≥98% | [2] | Experimental (Supplier) |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [2] | Computed |

| LogP (Octanol-Water Partition Coeff.) | 1.55 - 1.6 | [1][2] | Computed |

| Hydrogen Bond Donors | 2 | [1][2] | Computed |

| Hydrogen Bond Acceptors | 2 | [1][2] | Computed |

| Rotatable Bonds | 4 | [1][2] | Computed |

| Physical Form | Liquid | Experimental (Supplier) |

Synthesis and Structural Context

Proposed Retrosynthetic Pathway

A logical approach involves the Grignard reaction, a robust method for forming carbon-carbon bonds. The target diol can be disconnected at the C4-C5 bond, suggesting a reaction between an ester or acyl chloride and an appropriate Grignard reagent. A potential forward synthesis is outlined below.

Reaction Scheme: Grignard reaction between methyl 4-methyl-3-oxopentanoate and methylmagnesium bromide.

-

Step 1: Grignard Reaction. Methyl 4-methyl-3-oxopentanoate is reacted with an excess of methylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar). The Grignard reagent will first attack the ketone, followed by addition to the ester, to form the tertiary alcohol upon acidic workup.

-

Step 2: Reduction. The resulting keto-alcohol intermediate is then selectively reduced using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step converts the ketone at the C4 position to the secondary alcohol.

-

Step 3: Aqueous Workup and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically via flash column chromatography on silica gel, to yield the final this compound.

The following diagram illustrates the logical flow of this proposed synthetic workflow.

Analytical Characterization (Theoretical Framework)

Confirmation of the structure and purity of this compound requires a standard suite of analytical techniques. For a researcher synthesizing or acquiring this compound, the following workflow and expected spectral features would be critical for validation.

Analytical Workflow

The diagram below outlines a standard workflow for the structural confirmation and purity assessment of the target compound.

Expected Spectral Data

-

¹H NMR (Proton NMR): The proton spectrum should show distinct signals corresponding to the different proton environments. Key features would include:

-

Singlets for the methyl groups at the C2 position.

-

A doublet for the methyl groups of the isopropyl group at C6.

-

Multiplets for the methylene (-CH₂-) and methine (-CH-) protons along the backbone.

-

Broad singlets for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum should reveal nine distinct carbon signals, confirming the C9 skeleton. Signals for carbons bearing hydroxyl groups (C2 and C4) would be shifted downfield into the ~60-80 ppm range.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed around m/z 160.25. Common fragmentation patterns for aliphatic alcohols would include the loss of water (m/z 142) and cleavage adjacent to the C-O bonds.

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional groups. C-H stretching bands would appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

While no comprehensive, peer-reviewed toxicology report for CAS 73264-93-4 is publicly available, data from chemical suppliers and general knowledge of aliphatic diols dictate a cautious approach.

Hazard Identification

Based on supplier safety information, this compound should be treated as an irritant. General safety assessments of alkane diols indicate that they are typically of low acute toxicity but can be irritating to skin and eyes.[4][5]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Recommended Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or aerosols.[4][6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Lab coats or other protective clothing should be worn to prevent skin contact.[4][8]

-

Respiratory Protection: If working outside of a fume hood or if aerosols are generated, use a NIOSH-approved respirator.[9]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is often cited as 2-8°C for long-term stability.[2] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be sent to an approved waste disposal plant.[9]

Review of Potential Research Context

Given its structure as a functionalized C9 aliphatic diol, this compound is best categorized as a chiral building block or synthetic intermediate . While direct applications are undocumented, its structural motifs are found in various areas of chemical research:

-

Natural Product Synthesis: The stereoselective synthesis of related isomers, such as (2S,3S)-2,6-dimethylheptane-1,3-diol, has been explored as it represents the side chain of bioactive molecules like 22(S)-hydroxycholesterol. This suggests that diols with this carbon skeleton could serve as precursors in the synthesis of complex steroidal or terpenoid structures.

-

Materials Science: Aliphatic diols are fundamental monomers for creating polyesters and polyurethanes. The branched nature of this specific diol could be exploited to modify polymer properties, such as increasing solubility or lowering the glass transition temperature compared to linear diol analogs.

-

Asymmetric Synthesis: As a chiral molecule (containing two stereocenters at C2 and C4), enantiomerically pure forms of this compound could serve as valuable starting materials or chiral auxiliaries in asymmetric synthesis.

It must be emphasized that these are potential, unexplored applications based on structural analogy. Further research is required to validate any specific biological activity or utility in drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

ChemScene. 73264-93-4 | this compound.

-

LyondellBasell. Global Product Strategy (GPS) Safety Summary 1,4-Butanediol.

-

Sigma-Aldrich. Safety Data Sheet for Heptane.

-

AChemBlock. This compound 95%.

-

Contech. 2,3-hexanediol - Safety Data Sheet.

-

Crysdot LLC. This compound.

-

AiFChem. 73264-93-4 | this compound.

-

Fluorochem. Safety Data Sheet for Butane-1,3-diol.

-

Sigma-Aldrich. Safety Data Sheet for 1,2-Propanediol.

-

Belknap, J. K., et al. Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology, 2024.

-

Avanti Polar Lipids. Safety Data Sheet for 1,2-Dioleoyl-sn-glycero-3-PC.

-

ChemicalBook. p-Menthane-3,8-diol - Safety Data Sheet.

-

REPI. Material Safety Data Sheet.

-

Cole-Parmer. Material Safety Data Sheet for Poly(caprolactone) diol.

-

Groten, J. P., et al. Toxicology of simple and complex mixtures. Trends in Pharmacological Sciences, 2001.

-

Mattocks, A. R., et al. Simple procedures for preparing putative toxic metabolites of pyrrolizidine alkaloids. Toxicon, 1989.

-

Strand, Ø., et al. (2S,3S)-2,6-dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor... Acta Crystallographica Section C, 2013.

Sources

- 1. This compound | C9H20O2 | CID 85720213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 73264-93-4 | this compound - AiFChem [aifchem.com]

- 4. lyondellbasell.com [lyondellbasell.com]

- 5. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. skchemicals.com [skchemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. semiochemical.com [semiochemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

"solubility of 2,6-dimethylheptane-2,4-diol in organic solvents"

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylheptane-2,4-diol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Understanding Solubility for this compound

This compound is a diol molecule with a unique structural arrangement, featuring two hydroxyl groups and a branched hydrocarbon chain.[1] This structure imparts both polar and non-polar characteristics, making its interaction with various organic solvents a subject of critical interest for a range of applications, including specialty chemical synthesis, formulation science, and materials development. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for reaction kinetics, purification processes, and the development of stable formulations.

This technical guide provides a deep dive into the solubility profile of this compound. In the absence of extensive published quantitative data, this document serves as a foundational resource, offering a theoretical framework for predicting solubility and a robust experimental protocol for its precise determination.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[2] this compound (C9H20O2, Molecular Weight: 160.25 g/mol ) possesses a dichotomous structure that dictates its solubility across a spectrum of organic solvents.[1][3]

-

Polar Characteristics: The presence of two hydroxyl (-OH) groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[1][3][4] This is the primary driver for its solubility in polar solvents.

-

Non-Polar Characteristics: The nine-carbon branched hydrocarbon backbone is non-polar and will interact favorably with non-polar solvents through London dispersion forces.[5]

Based on this structure, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The hydroxyl groups of this compound can form strong hydrogen bonds with the hydroxyl groups of the solvent molecules, leading to favorable solute-solvent interactions.[6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good to moderate solubility is anticipated. While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is predicted. The non-polar hydrocarbon chain will interact with these solvents, but the polar hydroxyl groups will be less favorably solvated, limiting overall solubility.[2][5]

The balance between these opposing characteristics is key to its solubility profile.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Ethanol | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Acetone | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Ethyl Acetate | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Toluene | 25 | e.g., Shake-Flask with GC-FID | ||

| e.g., Hexane | 25 | e.g., Shake-Flask with GC-FID |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RI))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A 24 to 48-hour period is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.[8]

-

-

Dilution and Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of your analytical method.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[2]

-

Equilibration Time: Sufficient time is necessary to reach thermodynamic equilibrium. Verifying this with a time-course study enhances the trustworthiness of the results.

-

Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.[8]

-

Validated Analytical Method: Ensures that the quantification of the solute is accurate and reliable.

Thermodynamic Considerations of Dissolution

The process of dissolution can be understood through its thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of dissolution.[9]

-

Enthalpy of Dissolution (ΔH_diss): This represents the heat change when a solute dissolves in a solvent. It involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.[9][10]

-

Endothermic (ΔH > 0): More energy is required to break bonds than is released.

-

Exothermic (ΔH < 0): More energy is released than is required to break bonds.

-

-

Entropy of Dissolution (ΔS_diss): This reflects the change in disorder of the system. Typically, dissolution leads to an increase in entropy as the solute particles become more dispersed in the solvent.[9][10]

The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔG_diss = ΔH_diss - TΔS_diss). A negative ΔG_diss indicates a spontaneous dissolution process.[10]

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following:

-

The precise chemical identity and purity of the this compound used.

-

The grade of the organic solvents.

-

The experimental temperature and equilibration time.

-

The specific analytical method used for quantification, including details of the calibration.

-

The solubility values reported in standard units (e.g., g/100 mL, mol/L), along with the standard deviation from replicate measurements.

Visualizations

Structure-Solubility Relationship

Caption: Interplay of molecular features and solvent polarity on solubility.

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

-

This compound | C9H20O2 | CID 85720213 - PubChem. (n.d.). Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

- Factors affecting solubility. (n.d.).

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved from [Link]

-

Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from [Link]

-

Diols, Triols and properties of alcohols | Lesson 5 | Higher - YouTube. (2022). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

-

an introduction to alcohols - Chemguide. (n.d.). Retrieved from [Link]

-

Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM - YouTube. (2020). Retrieved from [Link]

-

Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

-

2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

How can you determine the solubility of organic compounds? - Quora. (2017). Retrieved from [Link]

-

How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

-

Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

-

solubility experimental methods.pptx - Slideshare. (n.d.). Retrieved from [Link]

-

2,5-Dimethylheptane-3,4-diol | C9H20O2 | CID 87067077 - PubChem. (n.d.). Retrieved from [Link]

-

Determining enthalpy of dissolution 1 Introduction. (n.d.). Retrieved from [Link]

-

Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 - YouTube. (2021). Retrieved from [Link]

-

Free Energy of Dissolution (College Board AP® Chemistry): Study Guide - Save My Exams. (2024). Retrieved from [Link]

-

This compound - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.). Retrieved from [Link]

-

2,6-dimethylheptane-2,6-diol | CAS#:6257-51-8 | Chemsrc. (2025). Retrieved from [Link]

-

2,6-Dimethyl-heptane-1,6-diol | C9H20O2 | CID 20554058 - PubChem. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from [Link]

Sources

- 1. This compound | C9H20O2 | CID 85720213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. m.youtube.com [m.youtube.com]

- 10. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide on the Thermal Stability of Branched Long-Chain Diols

Introduction

Branched long-chain diols are a fascinating and increasingly important class of molecules, finding applications in diverse fields from polymer chemistry to advanced drug delivery systems. Their unique molecular architecture, characterized by a long aliphatic chain with one or more branches and two hydroxyl (-OH) functional groups, imparts a distinct set of physicochemical properties. A critical aspect of their performance and application is their thermal stability. This guide provides a comprehensive technical exploration of the thermal stability of branched long-chain diols, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their thermal behavior, the state-of-the-art analytical techniques for their characterization, and the intricate relationship between molecular structure and stability.

Long-chain diols, in general, are gaining traction in pharmaceutical sciences as excipients and as foundational components for sophisticated drug delivery platforms. Their amphiphilic nature makes them effective as solubilizing agents for drugs with poor water solubility and as penetration enhancers in topical formulations. Furthermore, they serve as essential building blocks for biodegradable polymers utilized in controlled-release applications. The introduction of branching into the long-chain diol structure can further modulate properties such as crystallinity, melting point, and ultimately, thermal stability, making a detailed understanding of these relationships paramount for material design and application.[1][2][3]

This guide will navigate the complexities of thermal degradation mechanisms, provide practical, step-by-step protocols for key analytical methods, and present a logical framework for understanding how factors like chain length and the nature of branching influence the thermal resilience of these versatile molecules.

Section 1: Fundamental Principles of Thermal Stability in Branched Long-Chain Diols

The thermal stability of a molecule refers to its ability to resist decomposition at elevated temperatures. For branched long-chain diols, this is a critical parameter that dictates their processing conditions, storage, and performance in end-use applications. Thermal degradation is a chemical process involving the breaking of covalent bonds, leading to the formation of smaller, often volatile, molecules.

Mechanisms of Thermal Decomposition

The thermal decomposition of alcohols, including diols, can proceed through several pathways. The specific mechanism is influenced by factors such as the molecular structure, the presence of catalysts, and the atmospheric conditions (e.g., inert or oxidative).

-

Dehydration: This is a common decomposition pathway for alcohols, involving the elimination of a water molecule to form an unsaturated compound (an alkene or a diene in the case of a diol). The presence of branching can influence the regioselectivity of this elimination reaction.

-

Carbon-Carbon Bond Cleavage: At higher temperatures, the C-C bonds within the long aliphatic chain can rupture, leading to the formation of a variety of smaller hydrocarbon fragments. This process is often initiated by the formation of free radicals.

-

Oxidation: In the presence of oxygen, oxidative degradation becomes a significant pathway. This involves a complex series of free-radical reactions that can lead to the formation of aldehydes, ketones, carboxylic acids, and ultimately, carbon dioxide and water. The branched points in the chain can be particularly susceptible to oxidative attack.

Theoretical studies on the thermal decomposition of simpler alcohols like methanol, ethanol, and propanol have identified various hydrogen elimination channels, leading to the formation of aldehydes, epoxides, and alkenes.[4] While these studies are on smaller molecules, the fundamental principles of bond cleavage and molecular rearrangement are applicable to the more complex branched long-chain diols.

The Influence of Molecular Structure on Thermal Stability

The molecular architecture of a branched long-chain diol plays a pivotal role in its thermal stability. Key structural features to consider include:

-

Chain Length: In some polymer systems, longer diol chains can lead to increased flexibility and potentially lower thermal stability due to weaker intermolecular forces.[5] However, the relationship is not always straightforward and can be influenced by other structural factors.

-

Branching: The presence of branches can have a multifaceted effect on thermal stability.

-

Steric Hindrance: Bulky side groups can sterically hinder the approach of reactive species, potentially increasing the energy required for bond cleavage and thus enhancing thermal stability.

-

Disruption of Packing: Branching disrupts the regular packing of polymer chains, leading to lower crystallinity and density.[1][3] This can result in a lower melting point and, in some cases, reduced thermal stability because the intermolecular forces are weaker.[2]

-

Creation of Tertiary Carbons: The branch points create tertiary carbon atoms, which can be more susceptible to radical attack and oxidation compared to primary and secondary carbons.

-

The following diagram illustrates the key structural features of a branched long-chain diol that influence its thermal properties.

Caption: Key structural elements of branched long-chain diols impacting thermal stability.

Section 2: Analytical Techniques for Assessing Thermal Stability

A robust evaluation of the thermal stability of branched long-chain diols requires the use of specialized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such investigations.[6]

Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] This measurement provides critical information about physical phenomena like phase transitions and desorption, as well as chemical phenomena such as thermal decomposition and oxidation.[8]

Core Principles: A small amount of the sample is placed in a pan that is attached to a highly sensitive microbalance.[9] The sample is then heated in a furnace according to a user-defined temperature program. The mass of the sample is continuously monitored, and the resulting data is plotted as a TGA curve, which shows the percentage of initial mass remaining as a function of temperature.[7]

Interpreting TGA Data:

-

Onset of Decomposition (Td): This is the temperature at which a significant mass loss begins, indicating the start of thermal degradation.[7] It is a key parameter for comparing the thermal stability of different materials.

-

Decomposition Steps: The TGA curve may show one or more distinct steps, each corresponding to a specific decomposition event.[7] This can provide insights into the degradation mechanism.

-

Residual Mass: The mass remaining at the end of the experiment can indicate the presence of non-volatile components or char formation.[7]

The derivative of the TGA curve, known as the DTG curve, plots the rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates, providing a more detailed picture of the degradation process.[7][8]

Step-by-Step Protocol for TGA Analysis of a Branched Long-Chain Diol:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass.

-

Select an appropriate sample pan, typically made of aluminum, platinum, or ceramic, ensuring it is inert to the sample and decomposition products.[9]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the branched long-chain diol sample (typically 5-10 mg) into the tared sample pan.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions or air/oxygen for oxidative stability studies).[10]

-